Cas no 206274-13-7 (1-N-Boc-4-(cyclohexylamino)piperidine)

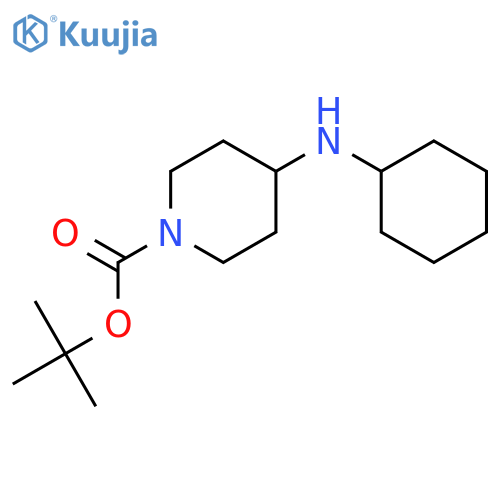

206274-13-7 structure

商品名:1-N-Boc-4-(cyclohexylamino)piperidine

CAS番号:206274-13-7

MF:C16H30N2O2

メガワット:282.421604633331

MDL:MFCD04114960

CID:241637

PubChem ID:15380706

1-N-Boc-4-(cyclohexylamino)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylicacid, 4-(cyclohexylamino)-, 1,1-dimethylethyl ester

- 1-Boc-4-cyclohexylamino-piperidine

- 1-BOC-4-CYCLOHEXYLAMINOPIPERIDINE,

- tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

- 1-Boc-4-(cyclohexylamino)-piperidine

- 1-N-Boc 4-(cyclohexylamino)piperidine

- 4-cyclohexylamino-piperidine-1-carboxylic acid tert-butyl ester

- AB1204

- tert-butyl 4-(cyclohexylamino)-piperidine-1-carboxylate

- CS-0313649

- AKOS009848077

- TERT-BUTYL4-(CYCLOHEXYLAMINO)PIPERIDINE-1-CARBOXYLATE

- FT-0739208

- AB19333

- PBRXMHYPIOUDLQ-UHFFFAOYSA-N

- AS-44541

- 1-boc-4-(cyclohexylamino)piperidine

- 206274-13-7

- SCHEMBL999863

- DTXSID40572211

- 1-Boc-4-cyclohexyamino-piperidine

- MFCD04114960

- 1-N-BOC 4-(CYCLOHEXYLAMINO) PIPERIDINE

- 1-Piperidinecarboxylic acid, 4-(cyclohexylamino)-, 1,1-dimethylethyl ester

- DB-066269

- 1-Boc-4-cyclohexylaminopiperidine

- 1-N-Boc-4-(cyclohexylamino)piperidine

-

- MDL: MFCD04114960

- インチ: InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3

- InChIKey: PBRXMHYPIOUDLQ-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2

計算された属性

- せいみつぶんしりょう: 282.23100

- どういたいしつりょう: 282.230728204g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

- PSA: 41.57000

- LogP: 3.63700

1-N-Boc-4-(cyclohexylamino)piperidine セキュリティ情報

1-N-Boc-4-(cyclohexylamino)piperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-N-Boc-4-(cyclohexylamino)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB312857-5 g |

1-Boc-4-cyclohexylamino-piperidine; 95% |

206274-13-7 | 5g |

€528.40 | 2022-03-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0026-25g |

1-Boc-4-cyclohexylamino-piperidine |

206274-13-7 | 97% | 25g |

¥10405.29 | 2025-01-22 | |

| eNovation Chemicals LLC | D969491-5g |

1-Boc-4-cyclohexylamino-piperidine |

206274-13-7 | 95% | 5g |

$390 | 2024-07-28 | |

| abcr | AB312857-1 g |

1-Boc-4-cyclohexylamino-piperidine; 95% |

206274-13-7 | 1g |

€197.00 | 2022-03-03 | ||

| Chemenu | CM180202-1g |

1-Boc-4-cyclohexylamino-piperidine |

206274-13-7 | 95% | 1g |

$124 | 2023-03-07 | |

| eNovation Chemicals LLC | D969491-1g |

1-Boc-4-cyclohexylamino-piperidine |

206274-13-7 | 95% | 1g |

$155 | 2024-07-28 | |

| abcr | AB312857-1g |

1-Boc-4-cyclohexylamino-piperidine, 95%; . |

206274-13-7 | 95% | 1g |

€217.70 | 2024-04-18 | |

| Ambeed | A564210-5g |

tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate |

206274-13-7 | 97% | 5g |

$881.0 | 2024-07-28 | |

| 1PlusChem | 1P002IVB-1g |

1-Piperidinecarboxylic acid, 4-(cyclohexylamino)-, 1,1-dimethylethyl ester |

206274-13-7 | 95% | 1g |

$101.00 | 2023-12-19 | |

| abcr | AB312857-5g |

1-Boc-4-cyclohexylamino-piperidine, 95%; . |

206274-13-7 | 95% | 5g |

€607.80 | 2024-04-18 |

1-N-Boc-4-(cyclohexylamino)piperidine 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

206274-13-7 (1-N-Boc-4-(cyclohexylamino)piperidine) 関連製品

- 147539-41-1(tert-butyl 4-(methylamino)piperidine-1-carboxylate)

- 184637-48-7(tert-butyl 3-aminopiperidine-1-carboxylate)

- 188111-79-7(tert-butyl (3R)-3-aminopiperidine-1-carboxylate)

- 75844-69-8(tert-butyl piperidine-1-carboxylate)

- 162167-97-7(Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate)

- 73874-95-0(4-Boc-Aminopiperidine)

- 207405-68-3(tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate)

- 264905-39-7(tert-butyl 4-(ethylamino)piperidine-1-carboxylate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:206274-13-7)1-N-Boc-4-(cyclohexylamino)piperidine

清らかである:99%/99%

はかる:1g/5g

価格 ($):210.0/793.0